molecular formula C18H17N3O5S B2546496 5-(1-Benzylazetidin-3-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole oxalate CAS No. 1396767-65-9

5-(1-Benzylazetidin-3-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole oxalate

Cat. No.: B2546496
CAS No.: 1396767-65-9
M. Wt: 387.41
InChI Key: RFPTYDGCGDESDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1-Benzylazetidin-3-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole oxalate is a novel chemical entity designed for pharmaceutical research and drug discovery, particularly in the field of oncology. This compound features a 1,2,4-oxadiazole heterocyclic core, a privileged scaffold in medicinal chemistry known for its metabolic stability and its role as a bioisostere for ester and amide functional groups . The integration of a benzylazetidine moiety and a thiophene ring enhances the molecule's potential for diverse biological interactions. Oxadiazole derivatives have demonstrated a broad spectrum of biological activities, with significant focus on their potent antiproliferative effects against various cancer cell lines . Recent studies on marine-inspired 1,2,4-oxadiazole-topsentin hybrids have shown exceptional promise in targeting aggressive malignancies such as Pancreatic Ductal Adenocarcinoma (PDAC). These related compounds exhibit potent growth-inhibitory effects, significantly impair cell migration, and reduce clonogenic potential in PDAC models, with IC50 values in the micromolar range . The mechanism of action for such compounds is multifaceted, often involving the induction of apoptosis, evidenced by caspase-3 and PARP cleavage, and modulation of key pathways in cancer progression like the epithelial-to-mesenchymal transition (EMT) . This compound is supplied for non-human research applications. It is intended for use by qualified laboratory and research professionals only. For Research Use Only (RUO). Not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-(1-benzylazetidin-3-yl)-3-thiophen-3-yl-1,2,4-oxadiazole;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS.C2H2O4/c1-2-4-12(5-3-1)8-19-9-14(10-19)16-17-15(18-20-16)13-6-7-21-11-13;3-1(4)2(5)6/h1-7,11,14H,8-10H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFPTYDGCGDESDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC=CC=C2)C3=NC(=NO3)C4=CSC=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(1-Benzylazetidin-3-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole oxalate is a complex organic compound that incorporates azetidine, thiophene, and oxadiazole moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Property Value
IUPAC Name 5-(1-benzylazetidin-3-yl)-3-thiophen-3-yl-1,2,4-oxadiazole; oxalic acid
Molecular Formula C16H16N4O4S
Molecular Weight 364.38 g/mol

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Azetidine Ring : Cyclization of appropriate precursors.
  • Introduction of the Benzyl Group : Nucleophilic substitution using benzyl halides.
  • Construction of the Oxadiazole Ring : Cyclization with hydrazides and carboxylic acids.
  • Incorporation of the Thiophene Moiety : Cross-coupling reactions such as Suzuki or Stille coupling.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-oxadiazole structure exhibit significant antimicrobial properties. The biological activity of this compound has been studied in various contexts:

  • Antibacterial Properties : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. Studies have demonstrated its potential as an alternative treatment for resistant strains of bacteria.
    • For instance, a study reported that derivatives of 1,2,4-oxadiazoles exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like vancomycin and ampicillin .
  • Antifungal Activity : Similar derivatives have also been evaluated for antifungal activity against various pathogens, indicating a broad spectrum of action .

Anticancer Potential

The oxadiazole ring is known for its anticancer properties. Research has indicated that derivatives containing this moiety can inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : Compounds like this compound may induce apoptosis in cancer cells by interacting with specific molecular targets involved in cell cycle regulation and apoptosis pathways .
  • Case Studies : Various studies have highlighted the anticancer activity of related compounds against different cancer cell lines, showcasing their potential as therapeutic agents .

Summary of Biological Activities

Activity Type Description Reference
AntimicrobialEffective against multiple bacterial strains
AntifungalDemonstrated activity against fungal pathogens
AnticancerInduces apoptosis in cancer cells

Scientific Research Applications

Chemical Characteristics

  • Molecular Formula : C19H16N4O3
  • Molecular Weight : Approximately 336.36 g/mol
  • IUPAC Name : 5-(1-benzylazetidin-3-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole; oxalic acid

Research indicates that compounds featuring the oxadiazole ring exhibit a range of biological activities. The specific activities of 5-(1-Benzylazetidin-3-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole oxalate include:

Antimicrobial Activity :
Studies have shown that derivatives of oxadiazoles demonstrate effectiveness against various bacterial strains. For instance, compounds similar to this have been evaluated for their antibacterial properties against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Activity :
The compound has shown promise in inhibiting cancer cell proliferation. In vitro studies have highlighted its potential against different cancer cell lines, including glioblastoma . The mechanism often involves the induction of apoptosis in cancer cells through DNA damage .

Anti-inflammatory Effects :
Research has also indicated that oxadiazole derivatives can reduce inflammation in various models. This property is beneficial for developing treatments for inflammatory diseases .

Antitubercular Activity :
Some derivatives have exhibited significant activity against Mycobacterium tuberculosis, making them candidates for further development in tuberculosis treatment .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of oxadiazole derivatives:

  • Synthesis and Evaluation : A study synthesized a series of substituted oxadiazoles and evaluated their biological activities. The results indicated significant anticancer activity against various cell lines .
  • In Vivo Studies : Research involving genetically modified models showed that certain oxadiazole derivatives effectively reduced glucose levels in diabetic models . This suggests potential applications in diabetes management.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the 1,2,4-Oxadiazole Core

Azetidine-Containing Analogues
  • 5-(3-Azetidinyl)-3-benzyl-1,2,4-oxadiazole hydrochloride (): Structure: Lacks the thiophen-3-yl group but shares the azetidine and benzyl substituents. This compound highlights the role of azetidine in modulating steric and electronic properties .
Thiophene-Substituted Analogues
  • 5-((2S,4R)-1-Acetyl-4-hydroxypyrrolidin-2-yl)-3-(4-(thiophen-3-yl)phenyl)-1,2,4-oxadiazole (Compound 6, ):

    • Structure : Features a thiophen-3-yl group linked via a phenyl ring and a pyrrolidine substituent.
    • Implications : The acetylated pyrrolidine may enhance metabolic stability compared to the benzylazetidine group in the target compound. The phenyl-thiophene linkage could alter lipophilicity .
  • 5-(1H-1,2,3-Benzotriazol-1-ylmethyl)-3-phenyl-1,2,4-oxadiazole (): Structure: Substituted with benzotriazole and phenyl groups. Implications: The planar benzotriazole moiety facilitates crystal packing via hydrogen bonding, a property less pronounced in the target compound due to its flexible azetidine ring .

Pharmacological and Physicochemical Properties

Bioactivity Trends
  • EGFR-Targeting Oxadiazoles (): Compounds like 5-(4-fluorophenyl)-3-((quinolin-8-ylsulfonyl)methyl)-1,2,4-oxadiazole inhibit EGFR tyrosine kinase, surpassing erlotinib in potency. The sulfonylmethyl and quinoline groups enhance target affinity, suggesting that the thiophene and azetidine in the target compound could similarly modulate enzyme interactions .
Physical Properties
  • Melting Points :
    • Thiophene-containing analogues (e.g., compound 19b in ) exhibit melting points around 189–190°C, while azetidine derivatives (e.g., ) are typically salts with higher solubility .
    • The oxalate salt of the target compound likely has improved crystallinity and solubility compared to neutral analogues.

Data Tables

Table 1. Structural and Functional Comparison of Selected Oxadiazoles

Compound Name Core Structure Key Substituents Bioactivity/Properties Reference
Target Compound (Oxalate salt) 1,2,4-Oxadiazole 1-Benzylazetidin-3-yl, thiophen-3-yl High solubility (oxalate salt) -
5-(3-Azetidinyl)-3-benzyl-oxadiazole HCl 1,2,4-Oxadiazole 3-Benzyl, 3-azetidinyl Enhanced solubility (HCl salt)
Compound 6 () 1,2,4-Oxadiazole Pyrrolidinyl, thiophen-3-yl-phenyl Purified via HPLC (MeOH/H2O)
5-(Benzotriazolylmethyl)-3-phenyl-oxadiazole 1,2,4-Oxadiazole Benzotriazole, phenyl Hydrogen-bonded crystal packing
5-(4-Fluorophenyl)-quinolinylsulfonyl-oxadiazole 1,2,4-Oxadiazole Quinolinylsulfonyl, 4-fluorophenyl EGFR inhibition (IC50 < erlotinib)

Q & A

Q. Basic

  • Caspase activation assays : Measure apoptosis induction via fluorogenic substrates .
  • Flow cytometry : Quantify cell-cycle arrest (e.g., G₁ phase in T47D cells ).
  • MTT/PrestoBlue assays : Evaluate cytotoxicity across cell lines (e.g., MX-1 tumor models ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.